molecular formula C18H17ClN2O2 B2988800 (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide CAS No. 391218-07-8

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

Cat. No.: B2988800
CAS No.: 391218-07-8
M. Wt: 328.8
InChI Key: FYCQGVUGDJXXDD-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group, a cyano group, and a diethylamino group

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, typically using cyanide salts.

    Formation of the acrylamide moiety: The final step involves the reaction of the furan derivative with diethylamine and acryloyl chloride under basic conditions to form the acrylamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: The 3-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-dimethylacrylamide: Similar structure but with dimethylamino group instead of diethylamino group.

    (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylmethacrylamide: Similar structure but with a methacrylamide moiety instead of acrylamide.

    (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylpropionamide: Similar structure but with a propionamide moiety instead of acrylamide.

Uniqueness

The uniqueness of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-3-21(4-2)18(22)14(12-20)11-16-8-9-17(23-16)13-6-5-7-15(19)10-13/h5-11H,3-4H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCQGVUGDJXXDD-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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